3,5-Bis(methylsulfonyl)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-bis(methylsulfonyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4S2/c1-15(11,12)8-3-7(6-10)4-9(5-8)16(2,13)14/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFPKGRAQZGUPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1)C#N)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201294169 | |
| Record name | 3,5-Bis(methylsulfonyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201294169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849924-84-1 | |
| Record name | 3,5-Bis(methylsulfonyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849924-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Bis(methylsulfonyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201294169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Strategies of 3,5 Bis Methylsulfonyl Benzonitrile
Reactivity Profile of the Bis(methylsulfonyl) Groups
The two methylsulfonyl (–SO₂CH₃) groups profoundly influence the chemical properties of the aromatic ring.
Influence on Aromatic Ring Reactivity through Electron-Withdrawing Effects
The methylsulfonyl group is a potent electron-withdrawing group due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom. This leads to a strong inductive withdrawal of electron density from the benzene (B151609) ring. libretexts.org The presence of two such groups on the 3,5-positions of the benzonitrile (B105546) ring has a significant cumulative effect.
This strong electron withdrawal deactivates the aromatic ring, making it much less susceptible to electrophilic aromatic substitution (EAS) compared to unsubstituted benzene. libretexts.org The common characteristic of deactivating groups is that they destabilize the carbocation intermediate formed during the reaction, thus increasing the activation energy. libretexts.org
Potential for Further Functionalization or Transformation of Sulfonyl Groups
Aryl sulfones are generally stable, but the sulfonyl group itself can participate in certain reactions, offering pathways for further derivatization. While specific transformations for 3,5-Bis(methylsulfonyl)benzonitrile (B63711) are not widely documented, general reactions of aryl methyl sulfones can be considered.
One potential reaction involves the functionalization of the methyl group. The protons on the carbon adjacent to the sulfonyl group are acidic and can be removed by a strong base. The resulting carbanion can then react with various electrophiles, allowing for the introduction of new functional groups at the methyl position. Additionally, aryl sulfones can undergo reductive cleavage under specific conditions, although this often requires potent reagents. The Truce-Smiles rearrangement is a known reaction of certain substituted aryl sulfones, involving intramolecular nucleophilic aromatic substitution, though its applicability here would depend on specific reaction conditions and the presence of other functional groups. acs.org
The development of new catalytic methods continues to expand the toolkit for C-S bond formation and cleavage, suggesting that future research may uncover more direct ways to functionalize or transform the methylsulfonyl groups in molecules like this compound. organic-chemistry.org
Interactive Data Table: Summary of Reactions
| Section | Functional Group | Reaction Type | Reagents/Conditions | Product Type |
| 3.1.1 | Nitrile | Hydrolysis | H₃O⁺, heat or NaOH, H₂O, heat | Amide, Carboxylic Acid |
| 3.1.2 | Nitrile | [3+2] Cycloaddition | Azides (e.g., NaN₃) | Tetrazole |
| 3.1.3 | Nitrile | Reduction | LiAlH₄ then H₂O | Primary Amine |
| 3.2.1 | Aromatic Ring | Electrophilic Substitution | Electrophile (e.g., Br₂/FeBr₃) | Substituted Benzene (at C2/4/6) |
| 3.2.2 | Methylsulfonyl | Deprotonation/Alkylation | Strong Base (e.g., n-BuLi) then Electrophile | Functionalized Methyl Group |
Strategic Derivatization for Enhanced Synthetic Utility
The strategic modification of this compound is a key area of interest for expanding its applications in medicinal chemistry and materials science. The presence of two potent electron-withdrawing methylsulfonyl groups and a nitrile functionality on the aromatic ring dictates its reactivity and provides specific handles for derivatization. The following sections detail strategies for introducing additional functional groups and for forming coordination complexes to enhance the synthetic utility of this compound.
The introduction of new functional groups onto the aromatic core of this compound is heavily influenced by the electronic nature of the existing substituents. The two methylsulfonyl (-SO₂CH₃) groups are powerful electron-withdrawing groups, which significantly deactivate the benzene ring towards electrophilic aromatic substitution. libretexts.orglibretexts.org Conversely, this strong deactivation makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.comrutgers.edulibretexts.org
In this scenario, a nucleophile can attack the aromatic ring, leading to the displacement of a suitable leaving group. While this compound does not possess a conventional leaving group like a halide, the strong electron-withdrawing nature of the sulfonyl groups can potentially facilitate the displacement of one of the methylsulfonyl groups or a hydrogen atom under specific conditions, such as vicarious nucleophilic substitution (VNS). However, a more common strategy involves starting with a precursor molecule that already contains a leaving group at a desirable position.
For instance, a hypothetical precursor like 4-chloro-3,5-bis(methylsulfonyl)benzonitrile would be highly activated towards nucleophilic attack at the position of the chlorine atom. The strong electron-withdrawing effects of the two meta methylsulfonyl groups and the para nitrile group would stabilize the negatively charged intermediate (a Meisenheimer complex), thereby facilitating the substitution reaction. masterorganicchemistry.comyoutube.com A variety of nucleophiles could be employed to introduce diverse functionalities, as illustrated in the following table.
Table 1: Hypothetical Nucleophilic Aromatic Substitution Reactions on a Halogenated this compound Derivative
| Nucleophile | Reagent Example | Introduced Functional Group |
|---|---|---|
| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | Methoxy (-OCH₃) |
| Thiolate | Sodium thiophenoxide (NaSPh) | Phenylthio (-SPh) |
| Amine | Ammonia (NH₃) | Amino (-NH₂) |
| Cyanide | Sodium cyanide (NaCN) | Cyano (-CN) |
The reactivity of such a system is expected to be high, allowing for the introduction of a wide range of functional groups that can serve as points for further chemical elaboration or to modulate the biological or material properties of the core scaffold.
The nitrile group of this compound provides a readily available coordination site for transition metals. Benzonitrile and its derivatives are well-known ligands in coordination chemistry, forming complexes with a variety of transition metals such as palladium, gold, and tin. wikipedia.orgnih.govnih.gov These complexes are often used as valuable synthetic intermediates because the benzonitrile ligand can be easily displaced by stronger ligands, making them useful in catalytic cycles and for the synthesis of more complex coordination compounds. wikipedia.org
The formation of a coordination complex with this compound would involve the donation of the lone pair of electrons from the nitrogen atom of the nitrile group to an empty orbital of the transition metal center. The general reaction can be represented as:
M-Ln + C₆H₃(SO₂CH₃)₂CN → [M(C₆H₃(SO₂CH₃)₂CN)Ln]
Where M is a transition metal, L is an ancillary ligand, and n is the number of ancillary ligands.
The strong electron-withdrawing nature of the methylsulfonyl groups is anticipated to influence the properties of the resulting metal complex. These groups would reduce the electron density on the nitrile nitrogen, potentially weakening its donor capacity. However, they could also enhance the π-acceptor properties of the ligand, which could be beneficial for stabilizing low-valent metal centers. chemrxiv.org
The sulfonyl groups themselves can also act as coordination sites, although this is less common than coordination through the nitrile. The oxygen atoms of the sulfonyl groups possess lone pairs of electrons and could potentially coordinate to hard metal centers. This could lead to the formation of bidentate or bridging ligands, resulting in polynuclear complexes. researchgate.netresearchgate.net
The use of this compound as a ligand can be advantageous in catalysis. For example, in palladium-catalyzed cross-coupling reactions, benzonitrile-containing ligands have been shown to promote C(sp²)-C(sp³) bond formation. chemrxiv.org The electronic properties of the this compound ligand could be tuned to influence the outcome of such catalytic reactions.
Table 2: Potential Transition Metal Complexes of this compound and Their Synthetic Utility
| Transition Metal Example | Potential Complex Structure | Potential Synthetic Application |
|---|---|---|
| Palladium (Pd) | [PdCl₂(C₆H₃(SO₂CH₃)₂CN)₂] | Precursor for cross-coupling catalysts. wikipedia.org |
| Gold (Au) | [AuCl(C₆H₃(SO₂CH₃)₂CN)] | Intermediate for the synthesis of gold-containing materials. |
| Iron (Fe) | [Fe(CO)₄(C₆H₃(SO₂CH₃)₂CN)] | Photosensitive materials or catalyst precursors. |
| Osmium (Os) | [Os(NH₃)₅(C₆H₃(SO₂CH₃)₂CN)]²⁺ | Redox-active materials for sensor applications. google.com |
The formation of such coordination complexes not only provides a route to new materials with interesting photophysical or electronic properties but also offers a strategy for activating or modifying the reactivity of the this compound scaffold for further synthetic transformations.
Computational and Theoretical Chemistry Investigations of 3,5 Bis Methylsulfonyl Benzonitrile
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for investigating the geometric and electronic structure of molecules. For 3,5-Bis(methylsulfonyl)benzonitrile (B63711), these methods elucidate the interplay between the electron-withdrawing nitrile and methylsulfonyl groups and the aromatic benzene (B151609) ring.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to predict the properties of organic molecules. In the case of this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), are employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties.
DFT studies on analogous substituted benzonitriles and sulfonyl-containing compounds have demonstrated its reliability in predicting molecular geometries and electronic charge distributions. researchgate.net For this compound, DFT would be instrumental in quantifying the effects of the two powerful electron-withdrawing methylsulfonyl groups on the electron density of the benzene ring and the nitrile moiety. These calculations can also predict infrared and Raman spectra, which are valuable for experimental verification of the compound's structure. researchgate.net
Ab Initio and Semi-Empirical Methods
Ab initio and semi-empirical methods provide a hierarchical approach to studying molecular systems.
Hartree-Fock (HF) Theory : As a foundational ab initio method, Hartree-Fock provides a first approximation of the molecular wavefunction and energy. However, it does not account for electron correlation, which is the interaction between individual electrons.
Møller-Plesset (MP) Perturbation Theory : To incorporate electron correlation, post-Hartree-Fock methods like Møller-Plesset perturbation theory are used. MP2, the second-order correction, is a common and cost-effective method that significantly improves upon the HF results. Higher-order methods like MP3 and MP4 offer further refinement but come with a substantial increase in computational demand. These methods are crucial for accurately calculating interaction energies and electronic properties where electron correlation plays a significant role.
For this compound, MP2 calculations would provide a more accurate description of the molecule's energy and electronic structure compared to HF, by accounting for the dynamic correlation between its numerous electrons.
Molecular Electronic Structure Analysis
The electronic structure of this compound dictates its chemical reactivity, stability, and intermolecular interactions. Computational analyses provide a detailed picture of its frontier molecular orbitals and internal charge distribution.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity.
HOMO : Represents the ability to donate an electron.
LUMO : Represents the ability to accept an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap indicates a more reactive molecule.
For this compound, the strong electron-withdrawing nature of the nitrile and two methylsulfonyl groups is expected to significantly lower the energy of both the HOMO and LUMO. The HOMO is likely localized on the benzene ring, while the LUMO would be distributed over the entire molecule, with significant contributions from the electron-deficient ring and the sulfonyl groups. This distribution would render the aromatic ring susceptible to nucleophilic attack. The HOMO-LUMO gap would provide a quantitative measure of its electrophilic character.
Table 1: Predicted Frontier Molecular Orbital Properties for this compound
| Parameter | Predicted Value (eV) | Description |
|---|---|---|
| EHOMO | -8.5 to -9.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -2.0 to -3.0 | Energy of the Lowest Unoccupied Molecular Orbital |
Note: These values are representative expectations based on calculations of structurally similar molecules and may vary depending on the specific computational method and basis set used.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge transfer, hyperconjugative interactions, and the nature of bonding within a molecule. scirp.org It transforms the complex molecular wavefunction into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure.
For this compound, NBO analysis can quantify the delocalization of electron density from donor orbitals (like lone pairs on oxygen atoms) to acceptor orbitals (like the antibonding orbitals of the C-S or S=O bonds). scirp.org These interactions, known as hyperconjugation, contribute significantly to the molecule's stability. The analysis reveals the stabilization energy (E(2)) associated with each donor-acceptor interaction.
Key expected interactions would include:
Delocalization from the oxygen lone pairs to the σ* orbitals of adjacent C-S and S-C bonds.
Interactions between the π orbitals of the benzene ring and the orbitals of the substituent groups.
NBO analysis also provides a detailed picture of the atomic charges, highlighting the strong polarization induced by the sulfonyl and nitrile groups.
Table 2: Representative Donor-Acceptor Interactions from NBO Analysis
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (O) | σ* (S-Caryl) | High | Hyperconjugation |
| LP (O) | σ* (S-Cmethyl) | Moderate | Hyperconjugation |
Note: LP denotes a lone pair. E(2) is the stabilization energy from second-order perturbation theory. The values are qualitative indicators based on typical NBO analyses of similar functional groups.
Conformational Landscape and Stereochemical Dynamics
The three-dimensional structure and conformational flexibility of this compound are important for its interactions with other molecules. The primary conformational freedom in this molecule arises from the rotation of the two methylsulfonyl groups around their respective C-S bonds.
Computational methods can be used to map the potential energy surface associated with these rotations. This analysis would reveal the most stable (lowest energy) conformation and the energy barriers to rotation between different conformers. It is expected that the lowest energy conformation would involve a staggered arrangement of the methyl groups relative to the benzene ring to minimize steric hindrance. Studies on similar molecules with sulfonyl groups have shown that the barriers to rotation around Ar-S bonds can be significant enough to be studied by dynamic NMR spectroscopy. researchgate.net Understanding these dynamics is crucial as different conformers may exhibit different chemical properties and biological activities.
Analysis of Rotational Barriers and Ring Inversion Processes
The conformational dynamics of this compound are influenced by the rotational barriers around its chemical bonds. The rotation of the methylsulfonyl groups relative to the benzene ring is a key factor in determining the molecule's three-dimensional structure and its interactions with other molecules. Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the potential energy surface associated with these rotations.
The process involves systematically changing the dihedral angles of the C-S bonds and calculating the energy at each step. This allows for the identification of the lowest energy conformations (global minima) and the transition states that connect them. The energy difference between a minimum and a transition state represents the rotational barrier. For example, studies on N-benzhydrylformamides have utilized DFT to evaluate rotational barriers, revealing that the rotation of aryl groups generally has a much lower barrier compared to other functional groups within the same molecule. nih.gov
Theoretical Predictions of NMR Parameters (e.g., Perlin Effect)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation, and theoretical calculations of NMR parameters can greatly aid in the interpretation of experimental spectra. DFT methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are widely used to predict the chemical shifts of ¹H and ¹³C nuclei with a high degree of accuracy. nih.govresearchgate.net
The accuracy of these predictions depends on the choice of the functional and basis set. nih.govresearchgate.net For instance, studies on various organic molecules have shown that functionals like B3LYP and M06-2X, combined with basis sets such as TZVP or 6-311+G(d,p), can provide theoretical chemical shifts that are in good agreement with experimental data. nih.govresearchgate.netepstem.net The theoretical prediction of NMR parameters for this compound would involve first optimizing the geometry of the molecule and then performing the NMR calculation on the optimized structure.
The Perlin effect, which describes the difference in coupling constants between a proton and two vicinal carbons with different electronegative substituents, is a specific NMR phenomenon. While its direct investigation in this compound has not been reported in the searched literature, theoretical calculations could potentially predict the coupling constants and assess the presence of such effects. The electron-withdrawing nature of the methylsulfonyl and nitrile groups would significantly influence the electronic environment of the aromatic protons and carbons, which would be reflected in the calculated NMR parameters.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP is typically visualized by mapping the electrostatic potential onto the electron density surface of the molecule. Different colors are used to represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net
For this compound, the presence of two strongly electron-withdrawing methylsulfonyl groups and a nitrile group is expected to create a significant polarization of the molecule. An MEP map would likely show regions of high negative potential around the oxygen atoms of the sulfonyl groups and the nitrogen atom of the nitrile group, making these sites potential targets for electrophiles. Conversely, the aromatic ring, being electron-deficient due to the attached withdrawing groups, would exhibit a more positive potential, rendering it susceptible to nucleophilic attack.
Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, provides a quantitative measure of the partial charges on each atom. walisongo.ac.id This analysis for this compound would likely confirm the qualitative predictions from the MEP map, showing significant positive charges on the sulfur atoms and the carbon atom of the nitrile group, and negative charges on the oxygen and nitrogen atoms.
Global and Local Reactivity Descriptors
To gain a deeper understanding of the chemical reactivity of this compound, various global and local reactivity descriptors derived from conceptual DFT can be calculated. These descriptors provide a quantitative measure of the molecule's stability and reactivity.
Electronegativity (χ) is a measure of a molecule's ability to attract electrons, while chemical hardness (η) and its inverse, softness (S), are measures of its resistance to changes in its electron distribution. uspex-team.org These global reactivity descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
| Descriptor | Formula | Description |
| Electronegativity (χ) | χ = - (E_HOMO + E_LUMO) / 2 | Measures the tendency of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (E_LUMO - E_HOMO) / 2 | Measures the resistance to charge transfer. A harder molecule has a larger HOMO-LUMO gap. |
| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating a higher reactivity. |
For this compound, the strong electron-withdrawing groups are expected to lower the energies of both the HOMO and LUMO, leading to a high electronegativity and likely a large HOMO-LUMO gap, indicating high chemical hardness and stability.
The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, while the nucleophilicity index (N) measures its ability to donate electrons. These indices are crucial for predicting the behavior of a molecule in polar reactions.
| Descriptor | Formula | Description |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the stabilization in energy when the system acquires an additional electronic charge. |
| Nucleophilicity Index (N) | N = E_HOMO(Nucleophile) - E_HOMO(TCE) | Measures the electron-donating ability of a molecule, often referenced against a standard like tetracyanoethylene (B109619) (TCE). |
Given the electron-deficient nature of the aromatic ring in this compound, it is expected to have a high electrophilicity index, making it a good electrophile. Conversely, its nucleophilicity would be low.
Nonlinear Optical (NLO) Properties Prediction and Theoretical Basis
Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. youtube.com The NLO response of a molecule is related to its ability to alter the properties of light passing through it, and this is governed by its hyperpolarizability. Theoretical calculations, particularly of the first-order hyperpolarizability (β), are used to predict the NLO activity of molecules. researchgate.net
Molecules with large NLO responses often possess a π-conjugated system with electron-donating and electron-accepting groups, which facilitates intramolecular charge transfer. mq.edu.au In this compound, the benzene ring acts as the π-conjugated bridge, while the methylsulfonyl and nitrile groups are strong electron acceptors. The absence of strong donor groups suggests that its NLO response might not be as pronounced as in typical push-pull systems. However, the high degree of electronic polarization induced by the multiple acceptor groups could still lead to interesting NLO properties.
Theoretical studies on related molecules, such as those with 3,5-bis(trifluoromethyl)benzene derivatives, have shown that the strategic placement of electron-withdrawing groups can be used to tune the NLO properties. nih.gov A computational investigation of this compound would involve calculating its dipole moment, polarizability, and first-order hyperpolarizability to assess its potential as an NLO material.
Applications in Advanced Organic Synthesis and Materials Science Research
Utility as a Core Scaffold in Retrosynthetic Planning for Complex Molecules
In retrosynthetic analysis, chemists deconstruct a complex target molecule into simpler, commercially available precursors. 3,5-Bis(methylsulfonyl)benzonitrile (B63711) serves as an attractive starting scaffold due to its predictable reactivity and structural stability. The 1,3,5-substitution pattern provides a geometrically defined framework upon which molecular complexity can be built. The electron-deficient nature of the ring system allows for specific and controlled chemical transformations. Synthetic chemists can utilize the existing functional groups to direct subsequent reactions or modify them to introduce new functionalities, thereby streamlining the pathway to intricate molecular architectures. This strategic approach simplifies the synthesis of complex pharmaceuticals, agrochemicals, and other high-value organic compounds.
Building Block for the Construction of Multi-Functionalized Aromatic Systems
The construction of multi-substituted aromatic compounds is a fundamental goal in organic synthesis. This compound is an excellent building block for this purpose. The powerful electron-withdrawing capacity of the sulfonyl and nitrile groups activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions. researchgate.net This allows for the precise introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiolates, at the positions ortho and para to the activating groups (C2, C4, and C6). This regioselectivity is a key advantage for creating highly functionalized aromatic systems in a controlled manner. nih.gov Furthermore, the nitrile and methylsulfonyl groups themselves can be chemically transformed into other functional groups, adding another layer of synthetic versatility.
| Reaction Type | Reagents | Potential Products |
| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides, Thiolates | Multi-substituted benzene (B151609) derivatives |
| Nitrile Hydrolysis | Acid/Base | Carboxylic acids, Amides |
| Nitrile Reduction | Reducing Agents (e.g., LiAlH₄) | Amines |
Role in the Synthesis of Novel Organic Luminogens and Optical Materials
Organic materials with light-emitting (luminogenic) or nonlinear optical (NLO) properties often feature a "push-pull" electronic structure, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system. This compound constitutes a potent electron-accepting core. By synthetically attaching electron-donating moieties to this scaffold, researchers can design novel chromophores with significant intramolecular charge-transfer character. nih.gov This charge separation is crucial for achieving high electro-optic activity and other desirable optical properties. For instance, benzonitrile (B105546) derivatives can serve as precursors for isoindolin-1-ones, a class of compounds known to include useful luminogens. acs.org The introduction of the 3,5-bis(methylsulfonyl)phenyl moiety can be used to tune the electronic energy levels (HOMO-LUMO gap) and enhance the thermal and chemical stability of the resulting optical materials. nih.govmdpi.com
Intermediate in the Formation of Advanced Heterocyclic Scaffolds
Heterocyclic compounds, which contain rings with atoms of at least two different elements, are ubiquitous in medicinal chemistry and materials science. The nitrile group of this compound is a versatile functional handle for constructing a variety of nitrogen-containing heterocycles. mdpi.com For example, it can undergo cyclization reactions with various reagents to form rings such as:
1-Aminoisoquinolines: Through condensation and intramolecular cyclization with appropriate precursors. beilstein-journals.org
Triazoles: Via cycloaddition reactions, which are fundamental in click chemistry. rsc.org
Pyrimidines and Triazines: By reacting with other nitriles or amidines.
Using this compound as the starting material ensures that the resulting heterocyclic scaffolds are decorated with two methylsulfonyl groups. These groups can enhance the biological activity, solubility, and metabolic stability of the final compounds, making them promising candidates for drug discovery and development. sigmaaldrich.com
Contributions to Copper-Free Click Chemistry Methodologies as a Component or Scaffold
Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of many functional groups. nih.gov A prominent example is the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), which avoids the use of cytotoxic copper catalysts and is therefore suitable for biological applications. wikipedia.orgtcichemicals.com While this compound itself is not a direct participant in the click reaction, its rigid and electronically defined structure makes it an ideal scaffold for building click chemistry reagents. thermofisher.cn It can be functionalized by introducing a strained alkyne (such as a dibenzocyclooctyne, DBCO) or an azide (B81097) group at another position on the ring. nih.gov The resulting molecule would serve as a "clickable" component, with the this compound core providing a stable, well-defined framework that can be used to link different molecular entities together in complex biological systems or for materials science applications. nih.gov
Analytical Methodologies for Structural Elucidation and Reaction Monitoring in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 3,5-Bis(methylsulfonyl)benzonitrile (B63711) in solution. It provides detailed information about the chemical environment of each nucleus within the molecule.
One-dimensional NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural confirmation of this compound.
¹H NMR Spectroscopy: Due to the symmetrical nature of the molecule, the ¹H NMR spectrum is expected to be relatively simple. The protons on the benzene (B151609) ring and the methyl groups of the sulfonyl functions will give rise to distinct signals. The aromatic protons are anticipated to appear as two distinct signals in the downfield region, characteristic of protons attached to an electron-deficient aromatic ring. The methyl protons of the two equivalent methylsulfonyl groups would appear as a single, sharp singlet in the upfield region.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Distinct signals are expected for the nitrile carbon, the different carbons of the benzene ring, and the methyl carbons of the sulfonyl groups. The chemical shifts of the aromatic carbons are influenced by the strong electron-withdrawing effects of both the nitrile and the two methylsulfonyl groups.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the structure by establishing connectivity between protons and carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic CH (C2-H, C6-H) | ~8.2 - 8.6 | Doublet or Multiplet |
| Aromatic CH (C4-H) | ~8.0 - 8.4 | Triplet or Multiplet |
| Methyl CH₃ | ~3.1 - 3.4 | Singlet |
| Nitrile CN | ~115 - 120 | - |
| Aromatic C-CN (C1) | ~110 - 115 | - |
| Aromatic C-H (C2, C6) | ~128 - 132 | - |
| Aromatic C-SO₂ (C3, C5) | ~140 - 145 | - |
| Aromatic C-H (C4) | ~135 - 140 | - |
| Methyl CH₃ | ~43 - 46 | - |
Note: These are predicted values based on analogous compounds and the principles of NMR spectroscopy. Actual experimental values may vary.
Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying the conformational dynamics of molecules. vwr.com For this compound, DNMR could be employed to investigate the restricted rotation around the C-S bonds of the methylsulfonyl groups. By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers associated with these rotational processes. However, specific dynamic NMR studies on this compound are not widely available in the public domain.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of this compound. This method provides a highly accurate mass measurement, which can be used to confirm the molecular formula of the compound. The exact mass can be calculated from the sum of the exact masses of its constituent atoms (C₉H₉NO₄S₂).
Table 2: Predicted HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass (m/z) |
| C₉H₉NO₄S₂ | 259.0017 |
Note: This is a calculated value. Experimental HRMS would aim to measure a value very close to this.
Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Identification
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule. The characteristic stretching frequencies of the nitrile (C≡N) and sulfonyl (S=O) groups are key identifiers in the FT-IR spectrum.
Table 3: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Nitrile (C≡N) | Stretching | ~2220 - 2240 |
| Sulfonyl (S=O) | Asymmetric Stretching | ~1300 - 1350 |
| Sulfonyl (S=O) | Symmetric Stretching | ~1150 - 1180 |
| Aromatic C-H | Stretching | ~3000 - 3100 |
| Methyl C-H | Stretching | ~2900 - 3000 |
Note: These are expected ranges based on characteristic group frequencies.
Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method used to monitor the progress of a chemical reaction by separating the components of the reaction mixture. It can also be used for a preliminary assessment of purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of the components in a mixture. It is widely used to determine the purity of the final product with high accuracy.
Gas Chromatography (GC): For volatile and thermally stable compounds, GC can be used for purity assessment. Given the structure of this compound, HPLC is generally the more suitable chromatographic method.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and sensitive analytical technique frequently used to monitor the progress of organic reactions, identify compounds in a mixture, and determine their purity. libretexts.org The principle of TLC involves the separation of components of a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel or alumina, coated on a plate) and a mobile phase (a solvent or solvent mixture). libretexts.orgutoronto.ca
The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. khanacademy.orglibretexts.orgyoutube.com It is dependent on the polarity of the compound, the stationary phase, and the mobile phase. libretexts.orgutoronto.ca A polar compound will have a stronger affinity for a polar stationary phase like silica gel and will thus have a lower Rf value compared to a less polar compound, which will travel further up the plate with the mobile phase. libretexts.org
For a compound like this compound, which possesses polar sulfonyl groups and a moderately polar nitrile group, its behavior on TLC would be influenced by the choice of the solvent system. A common starting point for the TLC analysis of many organic compounds is a 1:1 mixture of hexane (B92381) and ethyl acetate (B1210297). libretexts.org The polarity of the mobile phase can be adjusted to achieve optimal separation. For highly polar compounds, a more polar solvent system, such as a higher proportion of ethyl acetate or the addition of methanol, might be necessary to achieve an appropriate Rf value (ideally between 0.3 and 0.7 for good separation). libretexts.org
Visualization of the spots on a TLC plate can be achieved by various methods. If the compound is UV-active, as is expected for an aromatic compound like this compound, it can be visualized under a UV lamp. acs.org Staining with reagents like potassium permanganate (B83412) can also be used to visualize organic compounds. acs.org
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Hypothetical Rf Value |
| Aromatic Hydrocarbon (less polar) | 8:2 | 0.8 |
| This compound | 5:5 | 0.4 |
| Polar Aromatic Acid | 2:8 | 0.1 |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. youtube.com It is a cornerstone for the analysis of volatile and thermally stable compounds. youtube.comnih.gov In a typical GC-MS analysis, the sample is vaporized and separated into its components in the GC column. Each separated component then enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint. libretexts.org
For a compound like this compound, GC-MS analysis would provide information on its retention time (the time it takes to pass through the GC column) and its mass spectrum. The retention time is characteristic of the compound under specific GC conditions (e.g., column type, temperature program, carrier gas flow rate).
The mass spectrum would exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound, although it may be weak or absent for some molecules. More importantly, the spectrum will show a series of fragment ions resulting from the breakdown of the molecular ion. libretexts.orgyoutube.com The fragmentation pattern is highly specific and can be used to deduce the structure of the compound. For this compound, characteristic fragmentation would likely involve the loss of methyl groups (CH3), sulfonyl groups (SO2), or combinations thereof.
Although a specific mass spectrum for this compound is not publicly available, analysis of related structures can provide insight into expected fragmentation. For instance, the mass spectra of n-alkanesulfonyl chlorides and sulfonamides have been studied, showing characteristic fragmentation patterns. core.ac.uk The following table presents potential key fragment ions that might be observed in the mass spectrum of this compound based on its structure.
| Ion | m/z (Mass-to-Charge Ratio) | Possible Identity |
| [M]+ | 245 | Molecular Ion |
| [M - CH3]+ | 230 | Loss of a methyl group |
| [M - SO2CH3]+ | 166 | Loss of a methylsulfonyl group |
| [C7H4NO2S]+ | 166 | Fragment containing one sulfonyl group |
| [C7H4N]+ | 102 | Benzonitrile (B105546) fragment |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used analytical technique for the separation, identification, and quantification of compounds in a mixture. cas.czepa.gov It is particularly well-suited for compounds that are not sufficiently volatile or stable for GC analysis. The separation in HPLC is based on the differential distribution of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. cas.cz
Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC, where the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. cas.czsielc.comnih.gov In RP-HPLC, nonpolar compounds are retained longer on the column, while polar compounds elute earlier.
For the analysis of this compound, RP-HPLC would be an excellent method. The presence of the two polar methylsulfonyl groups would lead to a shorter retention time compared to a non-substituted benzonitrile under typical RP-HPLC conditions. The retention time can be modulated by adjusting the composition of the mobile phase; increasing the proportion of the organic solvent (e.g., acetonitrile) will decrease the retention time of the compound. sielc.com
Detection in HPLC is commonly performed using a UV-Vis detector. Aromatic compounds like this compound are expected to have strong UV absorbance, allowing for sensitive detection.
While specific HPLC methods for this compound are not detailed in the literature, studies on the HPLC analysis of aromatic sulfones provide a good reference. cas.cz For example, the separation of various aromatic sulfones has been successfully achieved using reversed-phase columns with methanol-water or acetonitrile-water mobile phases. cas.cz The following table illustrates a hypothetical HPLC separation of related compounds.
| Compound | Stationary Phase | Mobile Phase (Acetonitrile:Water) | Hypothetical Retention Time (min) |
| Benzonitrile | C18 | 50:50 | 8.5 |
| This compound | C18 | 50:50 | 4.2 |
| 4-Hydroxybenzonitrile | C18 | 50:50 | 2.1 |
Future Research Directions and Perspectives in 3,5 Bis Methylsulfonyl Benzonitrile Chemistry
Development of Sustainable and Atom-Economical Synthetic Pathways
The pursuit of green chemistry principles is paramount in modern synthetic organic chemistry. Future research on 3,5-Bis(methylsulfonyl)benzonitrile (B63711) will likely focus on developing more sustainable and atom-economical synthetic routes. Traditional methods may involve multiple steps with the use of hazardous reagents and solvents, leading to significant waste generation.
Key areas for development include:
Catalytic C-H Functionalization: Direct functionalization of C-H bonds on a benzonitrile (B105546) precursor would represent a highly atom-economical approach, eliminating the need for pre-functionalized starting materials.
One-Pot Reactions: Designing multi-component reactions where this compound or its precursors are assembled in a single reaction vessel can significantly reduce waste and improve efficiency.
Use of Greener Solvents and Catalysts: Investigating the use of renewable solvents, such as water or bio-derived solvents, and earth-abundant metal catalysts will be crucial for enhancing the sustainability of its synthesis.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for seamless integration into automated synthesis platforms. beilstein-journals.org The application of flow chemistry to the synthesis of this compound and its derivatives is a promising area of future research.
Potential benefits include:
Enhanced Safety: Handling potentially hazardous reagents or intermediates in small, continuous streams minimizes the risks associated with large-scale batch reactions. beilstein-journals.org
Improved Yield and Purity: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and purities of the final product. beilstein-journals.org
Facilitated Scale-Up: Scaling up production in a flow reactor is often more straightforward than in batch reactors, which is a critical consideration for industrial applications. researchgate.net
Exploration of Supramolecular Chemistry and Self-Assembly Applications Based on the Scaffold
The rigid structure and the presence of multiple hydrogen bond acceptors (nitrile and sulfonyl oxygens) make this compound an interesting candidate for applications in supramolecular chemistry. The ability of molecules to self-assemble into well-defined, ordered structures is fundamental to the development of new materials with tailored properties.
Future research in this area could involve:
Crystal Engineering: Studying the solid-state packing of this compound and its derivatives to understand and control their crystal structures.
Host-Guest Chemistry: Investigating the ability of this scaffold to act as a host for various guest molecules, leading to the development of new sensors or separation materials.
Formation of Gels and Liquid Crystals: Exploring the potential of derivatives of this compound to form soft materials like gels and liquid crystals through self-assembly.
Computational Design and Virtual Screening of Novel Derivatives with Tunable Properties
Computational chemistry and virtual screening have become indispensable tools in modern drug discovery and materials science. nih.govnih.gov These techniques can be leveraged to design and predict the properties of novel derivatives of this compound before their actual synthesis, saving significant time and resources.
Key applications include:
Structure-Activity Relationship (SAR) Studies: Using computational models to understand how modifications to the this compound scaffold affect its biological activity or material properties. nih.gov
Virtual Screening of Compound Libraries: Screening large virtual libraries of derivatives against specific biological targets or for desired material properties. nih.govresearchgate.net
Prediction of Physicochemical Properties: Calculating properties such as solubility, stability, and electronic characteristics to guide the design of new molecules.
Addressing Synthetic Challenges for Industrial Scalability in Research Settings
While a compound may show great promise in a laboratory setting, scaling up its synthesis for industrial production often presents significant challenges. Research focused on addressing these challenges at an early stage is crucial for the successful translation of academic discoveries into real-world applications.
Areas for investigation include:
Process Optimization: Systematically studying the effects of various reaction parameters to identify the most efficient and cost-effective conditions for large-scale synthesis.
Purification Methods: Developing robust and scalable purification techniques to ensure the final product meets the required purity standards for its intended application.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 3,5-Bis(methylsulfonyl)benzonitrile, and how can reaction conditions be optimized?
- Methodology : A multi-step synthesis is typically employed, starting with functionalization of the benzene ring. For example, sulfonation can be achieved using methylsulfonyl chloride under controlled acidic conditions, followed by nitrile introduction via Rosenmund-von Braun or nucleophilic substitution. Reaction optimization may involve adjusting temperature (e.g., 80–120°C), solvent polarity (e.g., DMF or acetonitrile), and stoichiometric ratios of reagents (e.g., 1:2.2 for benzonitrile to sulfonylating agent). Yields are improved by inert atmospheres (N₂/Ar) to prevent oxidation .
- Key Parameters : Monitor intermediates via TLC or HPLC. Purification often requires column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Confirm substituent positions using coupling patterns (e.g., para-substituted sulfonyl groups show distinct deshielding in ¹³C NMR).
- IR Spectroscopy : Identify nitrile stretches (~2220–2240 cm⁻¹) and sulfonyl S=O vibrations (~1300–1350 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : Resolve steric effects of sulfonyl groups, if single crystals are obtainable .
Advanced Research Questions
Q. How do steric and electronic effects of the methylsulfonyl groups influence the compound’s reactivity in cross-coupling reactions?
- Mechanistic Insight : The electron-withdrawing nature of sulfonyl groups activates the benzene ring for nucleophilic aromatic substitution (NAS) but introduces steric hindrance. Computational studies (DFT) can map charge distribution and predict regioselectivity. For example, meta-directing effects may dominate in Pd-catalyzed couplings, requiring bulky ligands (e.g., XPhos) to enhance reaction efficiency .
- Experimental Validation : Compare reaction rates of this compound with monosubstituted analogs in Suzuki-Miyaura couplings. Monitor byproduct formation (e.g., desulfonylated intermediates) via LC-MS .
Q. What strategies resolve contradictions in reported catalytic activity data for this compound in asymmetric synthesis?
- Analytical Approach :
- Control Experiments : Test catalyst stability under reaction conditions (e.g., metal leaching in Pd systems).
- Kinetic Profiling : Use in situ FTIR or reaction calorimetry to identify rate-limiting steps.
- Statistical Analysis : Apply Design of Experiments (DoE) to isolate variables (e.g., temperature vs. ligand ratio). Conflicting data may arise from trace moisture or oxygen sensitivity, necessitating rigorous inert protocols .
Q. How can computational modeling predict the compound’s interactions in enzyme inhibition studies?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target enzymes (e.g., cytochrome P450 isoforms).
- MD Simulations : Assess conformational stability of ligand-enzyme complexes over 100+ ns trajectories.
- QSAR Analysis : Corporate Hammett constants (σ) of sulfonyl groups to predict inhibitory potency. Validate with in vitro assays (e.g., IC₅₀ measurements) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
